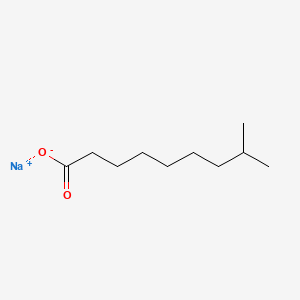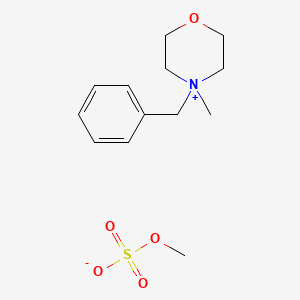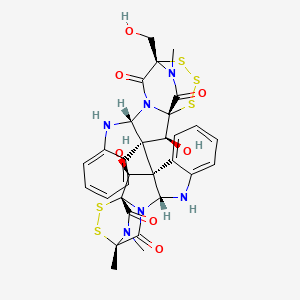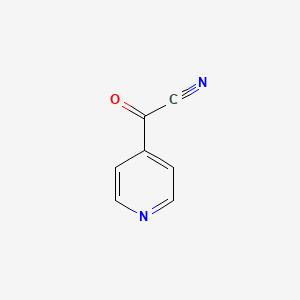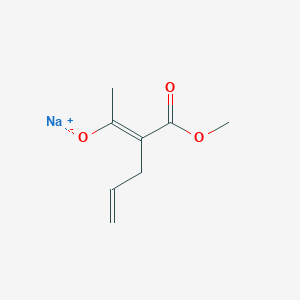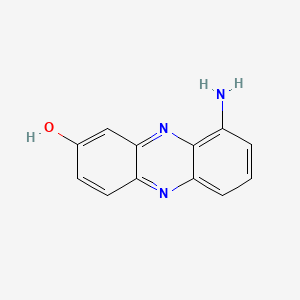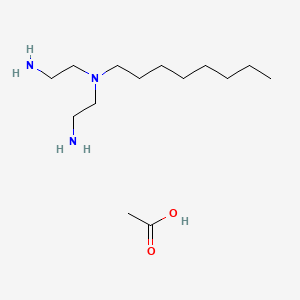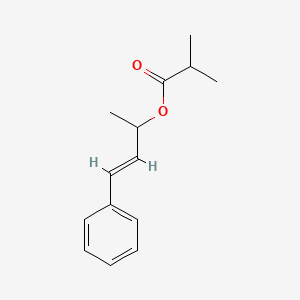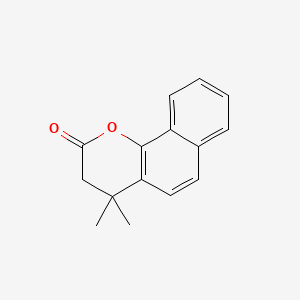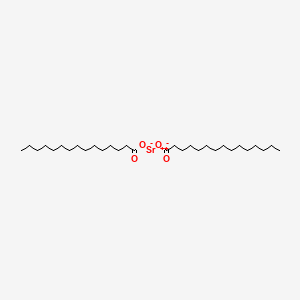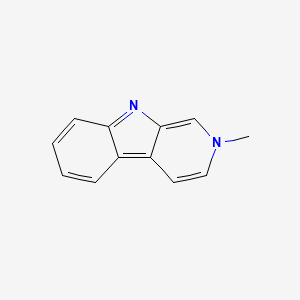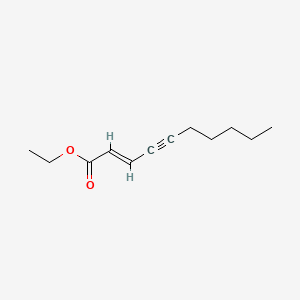
Tetradec-13-ene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradec-13-ene-1,2-diol is an organic compound with the molecular formula C14H28O2 It is characterized by the presence of a double bond at the 13th carbon and hydroxyl groups at the 1st and 2nd carbons
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetradec-13-ene-1,2-diol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of tetradec-13-ene. This process typically uses borane (BH3) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of tetradec-13-yne-1,2-diol. This method uses a palladium catalyst under controlled temperature and pressure conditions to achieve the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form saturated diols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogenating agents like thionyl chloride (SOCl2)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Saturated diols
Substitution: Halogenated compounds
Scientific Research Applications
Tetradec-13-ene-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological pathways and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tetradec-13-ene-1,2-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the double bond may participate in reactions that modify the compound’s activity and interactions within biological systems.
Comparison with Similar Compounds
13-Tetradecene-1,3-diyne-6,7-diol: Similar in structure but contains triple bonds instead of a double bond.
(Z)-tetradec-11-en-1-ol: Contains a double bond at a different position and a single hydroxyl group.
Uniqueness: Tetradec-13-ene-1,2-diol is unique due to its specific placement of the double bond and hydroxyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Properties
CAS No. |
85866-09-7 |
|---|---|
Molecular Formula |
C14H28O2 |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
tetradec-13-ene-1,2-diol |
InChI |
InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-14(16)13-15/h2,14-16H,1,3-13H2 |
InChI Key |
KLRIGFIZXKJATE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCCCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



